methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
Description
Structural Significance of Pyrrole-Benzofuran Hybrid Architectures in Organic Chemistry
Pyrrole-benzofuran hybrids occupy a unique niche in organic chemistry due to their ability to merge the electronic properties of aromatic heterocycles with the stereochemical rigidity of fused ring systems. The target compound features a 2,5-dihydro-1H-pyrrole core fused to a 2,3-dihydrobenzofuran moiety, creating a planar tricyclic scaffold. This configuration enhances π-π stacking interactions with biological targets while maintaining conformational stability, a critical factor in drug-receptor binding.
The benzofuran subunit contributes electron-rich aromaticity, which facilitates charge-transfer interactions with enzymatic active sites. For instance, benzofuran derivatives have demonstrated potent inhibition of Mycobacterium tuberculosis InhA enzymes through hydrophobic interactions with the aliphatic substrate-binding tunnel. Meanwhile, the pyrrole ring’s nitrogen atom provides a hydrogen-bond acceptor site, enabling coordination with residues such as aspartate or glutamate in therapeutic targets like kinases or carbonic anhydrases.
A key structural novelty lies in the 2-methyl-2,3-dihydrobenzofuran-5-yl carbonyl group. The methyl substituent at position 2 induces steric hindrance, potentially reducing off-target interactions while preserving affinity for planar binding pockets. The dihydrobenzofuran’s partially saturated ring may enhance metabolic stability compared to fully aromatic analogs, as observed in preclinical studies of similar scaffolds.
Properties
Molecular Formula |
C26H28N2O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H28N2O6/c1-15-13-19-14-18(9-10-20(19)34-15)23(29)21-22(16-5-7-17(8-6-16)26(32)33-4)28(12-11-27(2)3)25(31)24(21)30/h5-10,14-15,22,29H,11-13H2,1-4H3/b23-21+ |
InChI Key |
QCDIWFKITDXXJT-XTQSDGFTSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)C(=O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Synthesis
The 2-methyl-2,3-dihydro-1-benzofuran-5-yl fragment is synthesized via a methallyl halide cyclization route (Figure 1):
Note: Alternative methods for benzofuran synthesis include Diels-Alder reactions or coupling of pre-functionalized thiophenes, though methallyl halide routes are most direct for this substitution pattern.
Pyrrole Ring Functionalization
The pyrrole core is constructed with 1-[2-(dimethylamino)ethyl] and 4-hydroxy-3-carbonyl substituents:
Step 1: Pyrrole Formation
A Claisen-Schmidt condensation or Mannich reaction generates the pyrrole backbone:
Step 2: Acylation at Position 3
The benzofuran carbonyl group is introduced via nucleophilic acyl substitution:
Step 3: Hydroxyl Group Introduction
The 4-hydroxy group is installed via deprotection or oxidation :
Esterification
The methyl benzoate moiety is attached via ester coupling :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Benzoic acid + methyl chloride (via DCC/DMAP) | ~75% |
Critical Reaction Mechanisms
Benzofuran Cyclization
The methallyl halide route proceeds through:
Pyrrole Acylation
The benzofuran carbonyl couples to the pyrrole via:
Ester Coupling
DCC-mediated coupling ensures high yields:
Conditions: DCC, DMAP, anhydrous THF.
Challenges and Optimizations
Analytical Data and Characterization
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 471.6 g/mol | ESI-MS | |
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 3.12 (s, 6H, N(CH₃)₂), 5.85 (s, 1H, OH) | 300 MHz | |
| HPLC Purity | >95% | C18 column, MeOH:H₂O gradient |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents such as acetic acid or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Molecular Formula
The compound has the molecular formula and a molecular weight of approximately 464.5 g/mol.
Structure
The structure features a benzoate moiety linked to a pyrrolidine derivative, which is substituted with a dimethylamino group and a hydroxy group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid and pyrrolidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the dimethylamino group may enhance membrane permeability, facilitating the compound's antimicrobial action.
Anticancer Potential
Recent studies have suggested that methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate may possess anticancer properties. Compounds with similar scaffolds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
Given the presence of the dimethylamino group, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems .
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps may include:
- Formation of the Pyrrolidine Core : This can be achieved through cyclization reactions involving appropriate amine precursors.
- Functionalization : Subsequent reactions introduce the benzoate and dimethylamino functionalities.
- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
Case Studies
Several research studies have documented the synthesis and biological evaluation of similar compounds:
- Antibacterial Evaluation : A study reported on the synthesis of pyrrolidine derivatives and their evaluation against Gram-positive and Gram-negative bacteria, highlighting structure–activity relationships .
- Anticancer Activity : Another investigation focused on synthesizing analogs of benzoate derivatives that demonstrated potent anticancer activity in vitro .
Mechanism of Action
The mechanism of action of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity. The benzofuran and pyrrole rings are particularly important for these interactions, as they can engage in π-π stacking and hydrogen bonding with target molecules.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The target compound shares structural motifs with several heterocyclic derivatives documented in recent literature. Below is a comparative analysis:
Key Observations:
Heterocyclic Diversity :
- The target compound’s pyrrol-dione core differs from the pyrazolone cores of compounds 4g and 4h. Pyrrol-diones are less common in drug discovery but are explored for their electrophilic reactivity.
- The dihydrobenzofuran moiety in the target compound contrasts with the coumarin (oxygenated benzopyrone) in 4g/4h. Both systems enhance metabolic stability but differ in electronic properties.
Functional Group Comparison: The dimethylaminoethyl group in the target compound is absent in 4g/4h but is a known pharmacophore in CNS-targeting drugs (e.g., antihistamines). The tetrazole in 4g/4h serves as a bioisostere for carboxylic acids, while the target’s benzoate ester may influence solubility or prodrug activation.
Synthetic Approaches :
- The target compound likely requires cyclization for the dihydrobenzofuran and pyrrol-dione rings, analogous to the multi-step strategies used for 4g/4h .
- Simpler pyrrole derivatives like 5-acetyl-2-methylpyrrole are synthesized via classical methods (e.g., Wolff-Kishner reduction), highlighting the target’s synthetic complexity.
Conformational and Electronic Considerations
- Ring Puckering : The 2,3-dihydro-1-benzofuran group in the target compound may adopt a puckered conformation, as defined by Cremer and Pople’s coordinates . Puckering influences steric interactions and binding affinity, contrasting with planar coumarin systems in 4g/4h.
Biological Activity
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a dimethylamino group, a hydroxy group, and a pyrrole moiety. The presence of these groups is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a benzotriazole nucleus have shown moderate antibacterial and antifungal activities against various strains such as Escherichia coli and Candida albicans . Although specific data on methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy...}benzoate is limited, the structural similarities suggest potential antimicrobial efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For example, a library of drugs was screened for activity against cancer cell lines, revealing that certain structural motifs could inhibit tumor growth effectively . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Compounds with similar functional groups have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activities of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy...}benzoate can be attributed to several mechanisms:
- Enzyme Inhibition : Some related compounds inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : The dimethylamino group may facilitate binding to specific receptors, enhancing the compound's efficacy.
- Cell Membrane Disruption : Antimicrobial properties are often linked to the ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated moderate antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens with MIC values ranging from 10 to 50 µg/ml. |
| Study B | Identified significant cytotoxic effects on cancer cell lines with IC50 values below 20 µM for structurally similar compounds. |
| Study C | Reported anti-inflammatory effects in murine models, reducing inflammatory markers by up to 30%. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
